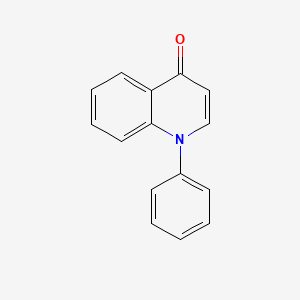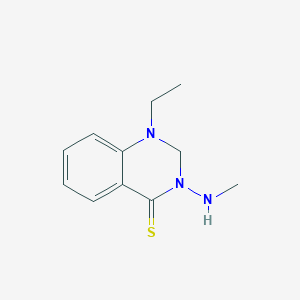
1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl group at the first position, a methylamino group at the third position, and a thione group at the fourth position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Incorporation of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Formation of the Thione Group: The thione group can be introduced by treating the intermediate compound with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thione groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced quinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Another heterocyclic compound with an ethyl and methyl group, but with an imidazolium core.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: An ionic liquid with similar alkyl groups but different anionic components.
Uniqueness
1-Ethyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is unique due to its specific quinazoline core and the presence of both methylamino and thione groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
90070-31-8 |
|---|---|
分子式 |
C11H15N3S |
分子量 |
221.32 g/mol |
IUPAC 名称 |
1-ethyl-3-(methylamino)-2H-quinazoline-4-thione |
InChI |
InChI=1S/C11H15N3S/c1-3-13-8-14(12-2)11(15)9-6-4-5-7-10(9)13/h4-7,12H,3,8H2,1-2H3 |
InChI 键 |
MGHSXNCFTHOJTL-UHFFFAOYSA-N |
规范 SMILES |
CCN1CN(C(=S)C2=CC=CC=C21)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)

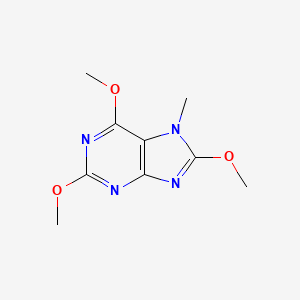

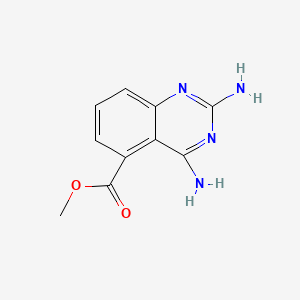

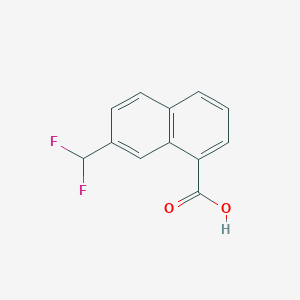
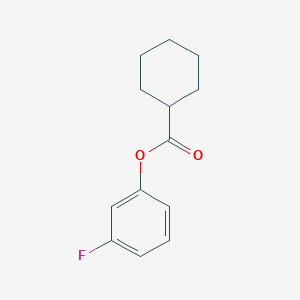
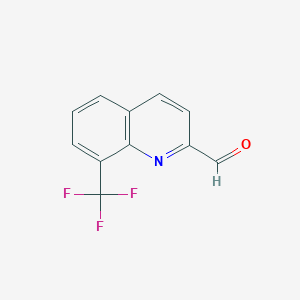

![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)


